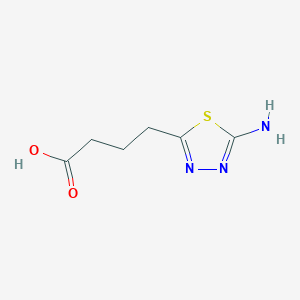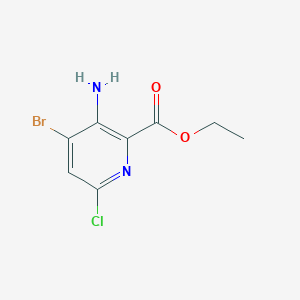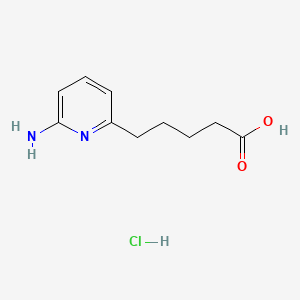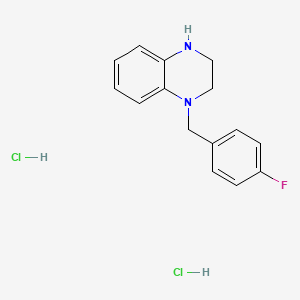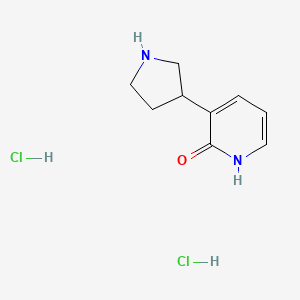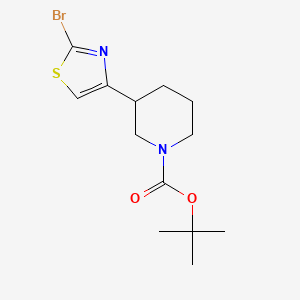
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and a hydroxyacetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate typically involves the esterification of 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-(4,4-dimethylcyclohexyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4,4-dimethylcyclohexyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用機序
The mechanism of action of Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyacetate moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexyl ring provides structural stability and influences the compound’s overall bioactivity.
類似化合物との比較
Methyl 2-(4,4-dimethylcyclohexyl)-2-oxoacetate: Similar structure but with a ketone group instead of a hydroxy group.
Methyl 2-(4,4-dimethylcyclohexyl)-2-aminoacetate: Contains an amino group instead of a hydroxy group.
Uniqueness: Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate is unique due to its specific combination of a hydroxyacetate moiety and a dimethyl-substituted cyclohexyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC名 |
methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H20O3/c1-11(2)6-4-8(5-7-11)9(12)10(13)14-3/h8-9,12H,4-7H2,1-3H3 |
InChIキー |
CUEDYSVKMGQVSH-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C(C(=O)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


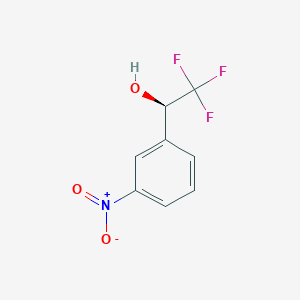
![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)
![5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride](/img/structure/B15314234.png)
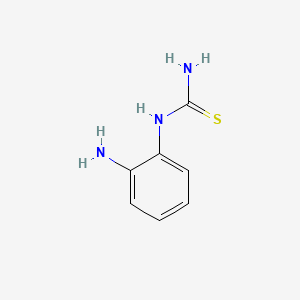
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
